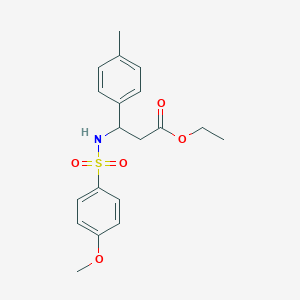![molecular formula C24H23N3O3 B5966351 Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B5966351.png)
Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C23H21N3O3 It is known for its unique structure, which includes a biphenyl group, a piperazine ring, and a nitrobenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(2-nitrobenzyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). Thionyl chloride is often used as a reagent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its unique structure and biological activity.
Agrochemicals: The compound has shown herbicidal activity, making it a candidate for use in agricultural applications.
Biological Studies: Its derivatives are studied for their potential insecticidal and fungicidal properties.
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone
- (4-Benzyl-piperidin-1-yl)-(4-bromo-phenyl)-methanone
Uniqueness
Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its nitrobenzyl group provides distinct reactivity, while the piperazine ring offers versatility in binding interactions .
Propiedades
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(21-12-10-20(11-13-21)19-6-2-1-3-7-19)26-16-14-25(15-17-26)18-22-8-4-5-9-23(22)27(29)30/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVJQBGYOARAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5966275.png)

![N-({1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5966287.png)

![5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide](/img/structure/B5966296.png)
![3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B5966298.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B5966306.png)
![ethyl 3-amino-2-benzoyl-3-[(2-furylmethyl)amino]acrylate](/img/structure/B5966313.png)
![2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone](/img/structure/B5966349.png)
![2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5966354.png)

![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B5966364.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5966367.png)
